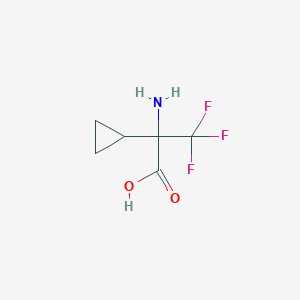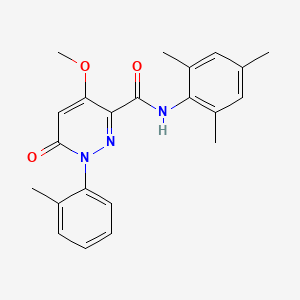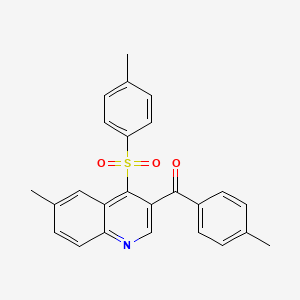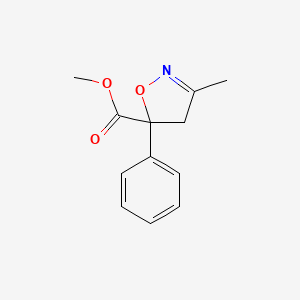
2-Amino-2-Cyclopropyl-3,3,3-Trifluorpropansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid is a chemical compound with the molecular formula C6H8F3NO2 . It has a molecular weight of 183.13 g/mol . The compound is also known by its IUPAC name, 2-(((tert-butoxy)carbonyl)amino)-2-cyclopropyl-3,3,3-trifluoropropanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-10(7(16)17,6-4-5-6)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Wirkmechanismus
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid acts as a selective agonist of the GABA-B receptor, which is a member of the G-protein coupled receptor family. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in the suppression of neuronal activity. This mechanism of action is responsible for the anticonvulsant and anxiolytic effects of 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid.
Biochemical and Physiological Effects:
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. It has also been shown to modulate the expression of various genes involved in neurotransmitter signaling and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid has several advantages as a research tool. It is highly stable and resistant to degradation, making it suitable for long-term studies. It is also relatively easy to synthesize, making it readily available for researchers. However, its high potency and selectivity can also be a limitation, as it may require specialized equipment and techniques for handling and administration.
Zukünftige Richtungen
There are several potential future directions for research on 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety disorders. Another area of interest is its potential as a cancer therapy, as it has been shown to have anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid and its effects on various physiological systems.
Synthesemethoden
2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropane carboxylic acid with trifluoroacetic anhydride, followed by reduction with sodium borohydride and subsequent amino protection and deprotection steps.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Verbindung könnte möglicherweise in Suzuki–Miyaura (SM)-Kupplungsreaktionen eingesetzt werden . Die SM-Kupplung ist eine weit verbreitete, durch Übergangsmetalle katalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Ihr Erfolg beruht auf einer Kombination aus außergewöhnlich milden und funktionellen Gruppen tolerierenden Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboran-Reagenz .
Protodeboronierung von Pinacol-Boronsäureestern
Die Verbindung könnte zur Protodeboronierung von Pinacol-Boronsäureestern verwendet werden . Protodeboronierung ist ein Prozess, bei dem die Bor-Einheit aus einer Organoboran-Verbindung entfernt wird. Dieser Prozess ist besonders nützlich, wenn die Bor-Einheit am Ende einer Synthesefolge entfernt werden muss .
Anti-Markovnikov-Hydromethylierung von Alkenen
Die Verbindung könnte in der formalen Anti-Markovnikov-Hydromethylierung von Alkenen verwendet werden . Dies ist eine wertvolle, aber unbekannte Transformation. Die Hydromethylierungssequenz wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .
4. Totalsynthese von δ-®-Conicein und Indolizidin 209B Die Verbindung könnte in der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B verwendet werden . Dies sind komplexe Naturstoffe, und die Synthese dieser Verbindungen würde die Nützlichkeit der Verbindung in der Synthese komplexer Moleküle demonstrieren .
Bausteine für die organische Synthese
Die Verbindung könnte als Baustein in der organischen Synthese verwendet werden . Die organische Synthese erfordert häufig eine Vielzahl von Bausteinen, um komplexe Moleküle aufzubauen, und diese Verbindung könnte möglicherweise als einer dieser Bausteine dienen .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(10,4(11)12)3-1-2-3/h3H,1-2,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJAMLDTFDQNCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2366437.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]indolizine-2-carboxamide](/img/structure/B2366438.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide](/img/structure/B2366440.png)

![(1E)-N-[(thiophen-2-yl)methyl]-1-{[(thiophen-2-yl)methyl]imino}-1H-inden-3-amine hydrochloride](/img/structure/B2366445.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366446.png)

![3-Oxa-4lambda6-thia-5-azatricyclo[5.1.1.01,5]nonane 4,4-dioxide](/img/structure/B2366451.png)
![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide](/img/structure/B2366454.png)


![N-(3-chloro-4-methoxyphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2366457.png)
![Ethyl 5-cinnamamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2366458.png)
